

# 4-Vinylbenzyl chloride CAS number and safety data sheet

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Vinylbenzyl chloride

Cat. No.: B074298

[Get Quote](#)

An In-Depth Technical Guide to **4-Vinylbenzyl Chloride** CAS Number: 1592-20-7

## Introduction

**4-Vinylbenzyl chloride** (4-VBC), with the CAS number 1592-20-7, is a bifunctional organic compound featuring both a vinyl group and a reactive benzylic chloride.<sup>[1][2]</sup> This unique structure makes it a valuable monomer and intermediate in polymer chemistry and organic synthesis.<sup>[1][3]</sup> It is a colorless to pale yellow liquid that is typically stored with a stabilizer, such as tert-butylcatechol, to prevent spontaneous polymerization.<sup>[2][4]</sup> 4-VBC is a key component in the synthesis of ion-exchange resins, photoresists, and various specialty polymers.<sup>[1][5]</sup> It is often used as a comonomer with styrene and divinylbenzene to produce chloromethylated polystyrene, a versatile resin for solid-phase synthesis and catalysis.<sup>[2][6][7]</sup>

## Physicochemical Properties

The physical and chemical properties of **4-Vinylbenzyl chloride** are summarized in the table below.

| Property            | Value                                                              | Reference(s)                             |
|---------------------|--------------------------------------------------------------------|------------------------------------------|
| CAS Number          | 1592-20-7                                                          | <a href="#">[1]</a> <a href="#">[8]</a>  |
| Molecular Formula   | C <sub>9</sub> H <sub>9</sub> Cl                                   | <a href="#">[8]</a> <a href="#">[9]</a>  |
| Molar Mass          | 152.62 g/mol                                                       | <a href="#">[4]</a> <a href="#">[9]</a>  |
| Appearance          | Colorless to pale yellow liquid                                    | <a href="#">[3]</a> <a href="#">[10]</a> |
| Density             | 1.083 g/mL at 25 °C                                                | <a href="#">[2]</a> <a href="#">[4]</a>  |
| Boiling Point       | 229 °C                                                             | <a href="#">[4]</a> <a href="#">[9]</a>  |
| Flash Point         | 104 °C (219.2 °F) - closed cup                                     | <a href="#">[4]</a> <a href="#">[9]</a>  |
| Refractive Index    | n <sub>20/D</sub> 1.572                                            | <a href="#">[4]</a>                      |
| Solubility          | Insoluble in water; soluble in organic solvents like THF, toluene. | <a href="#">[4]</a> <a href="#">[10]</a> |
| Storage Temperature | 2-8°C, under inert gas, protected from light                       | <a href="#">[4]</a> <a href="#">[9]</a>  |

## Safety and Handling

**4-Vinylbenzyl chloride** is a hazardous substance that requires careful handling in a controlled laboratory environment. The Safety Data Sheet (SDS) provides comprehensive information on its hazards and necessary precautions.

## GHS Hazard Classification

The compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS).

| Hazard Class                      | Category      | Hazard Statement                                                             |
|-----------------------------------|---------------|------------------------------------------------------------------------------|
| Acute Toxicity, Oral              | Category 4    | H302: Harmful if swallowed                                                   |
| Acute Toxicity, Dermal            | Category 3    | H311: Toxic in contact with skin                                             |
| Acute Toxicity, Inhalation        | Category 3    | H331: Toxic if inhaled                                                       |
| Skin Corrosion/Irritation         | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1/2  | H318: Causes serious eye damage / H319: Causes serious eye irritation        |
| Skin Sensitization                | Category 1    | H317: May cause an allergic skin reaction                                    |
| Aquatic Hazard (Acute & Chronic)  | Category 1    | H410: Very toxic to aquatic life with long lasting effects                   |

References:[3][4][5][6]

## First Aid Measures

Immediate medical attention is required in case of exposure.

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][10]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[6][10][11]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]

## Handling and Storage

- **Handling:** Handle in a well-ventilated place, preferably in a closed system or under appropriate exhaust ventilation.[11] Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat.[3][5] Avoid breathing vapors or mist and prevent contact with skin and eyes.[6]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][11] Store refrigerated at 2-8°C under an inert atmosphere (e.g., Nitrogen) and away from light, heat, and incompatible materials like acids, bases, and strong oxidizing agents.[9][11] The compound is prone to polymerization, so it is often stored with an inhibitor.[2][3]

## Experimental Protocols & Synthesis

**4-Vinylbenzyl chloride** is central to many chemical synthesis and polymerization protocols.

### Synthesis of 4-Vinylbenzyl Chloride

Several routes for the synthesis of 4-VBC have been reported.

- **From 4-Vinylbenzyl Alcohol:** This method involves the chlorination of 4-vinylbenzyl alcohol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride in a suitable solvent like dichloromethane.[1]
- **Gas-Phase Chlorination of p-Methylstyrene:** A disclosed method involves reacting p-methylstyrene with chlorine gas in a tubular reactor at 180-220°C. The reaction often uses an inhibitor (hydroquinone) and a solvent (carbon tetrachloride).[11]
- **From p-Chloromethyl- $\alpha$ -bromoethylbenzene:** A specific protocol involves reacting 23.4 g of p-chloromethyl- $\alpha$ -bromoethylbenzene with 11.2 g of potassium hydroxide and 2 g of 18-crown-6 in 92 g of toluene. The reaction is maintained at 40°C for 4 hours. After cooling and washing with water, the product is isolated by distillation, yielding 14.5 g (95% yield) of 4-VBC.[8]

### Free Radical Polymerization of 4-Vinylbenzyl Chloride

Poly(vinylbenzyl chloride) (PVBC) is commonly synthesized via free radical polymerization.

- Objective: To synthesize PVBC from 4-VBC monomer.

- Materials:

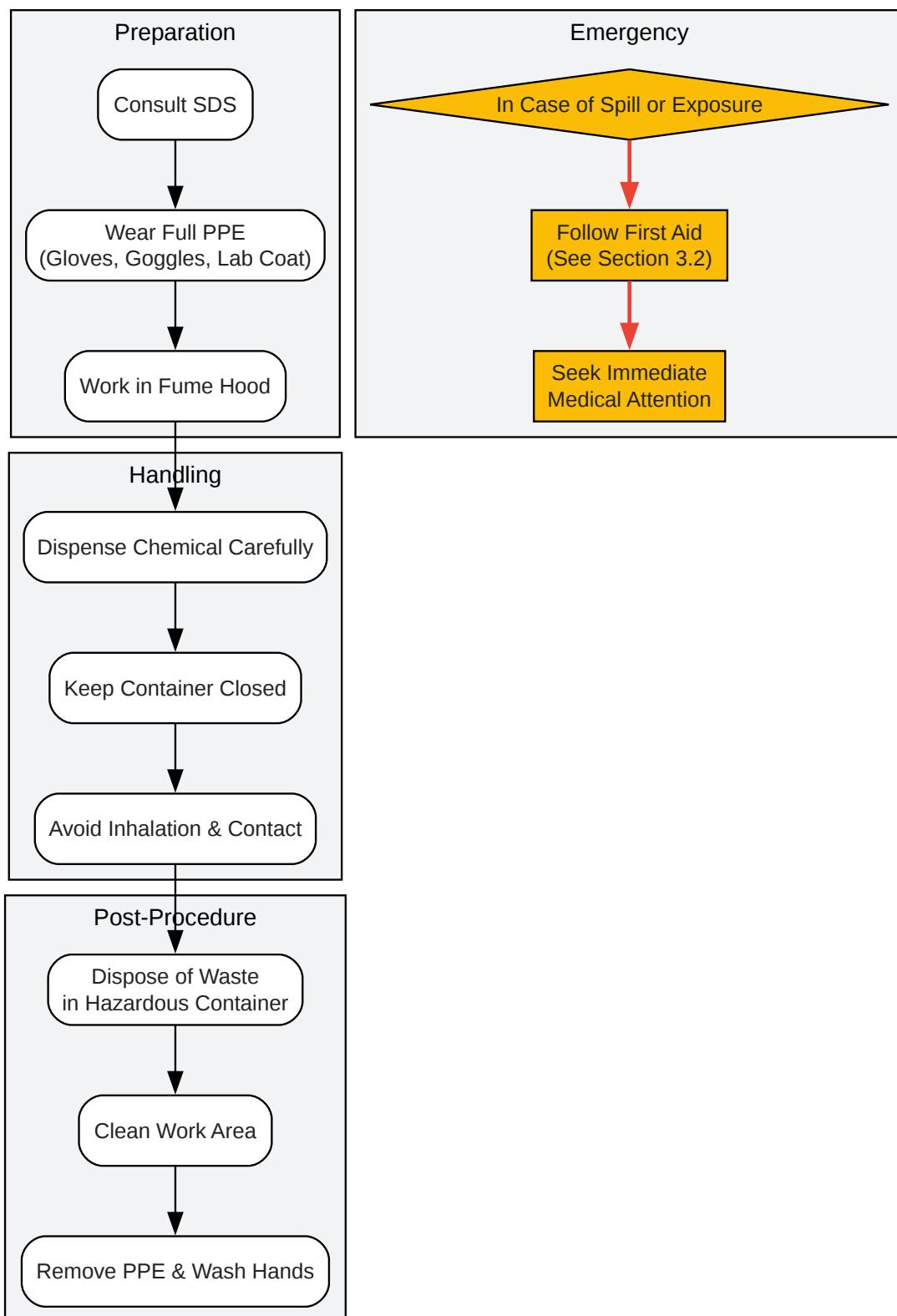
- **4-Vinylbenzyl chloride** (VBC) monomer (1.0 g)
- Benzoyl peroxide (BPO) as initiator
- Solvent (e.g., Tetrahydrofuran - THF, 15 mL)
- Methanol (for precipitation)
- Chloroform (for re-dissolving)

- Procedure:

- Place the VBC monomer and THF solvent into a three-neck round-bottom flask equipped with a reflux condenser.
- Add the benzoyl peroxide initiator.
- Stir the mixture under a nitrogen atmosphere at 60°C for approximately 43 hours.
- After polymerization is complete, pour the reaction mixture into cold methanol to precipitate the polymer.
- Filter the polymer. To purify, dissolve the resultant polymer in chloroform and re-precipitate it in methanol.
- Wash the purified polymer several times with methanol.
- Dry the final product in a vacuum oven at 60°C for 24 hours.[\[9\]](#)

## Copolymerization for Chloromethylated Polystyrene-Divinylbenzene Resin

4-VBC is used to create functional resins for applications like solid-phase peptide synthesis.[\[7\]](#)


- Objective: To prepare chloromethylated polystyrene-divinylbenzene copolymer beads.
- Materials:
  - Distilled styrene (23.4 g)
  - **4-Vinylbenzyl chloride** (8.5 g)
  - Divinylbenzene (1.2 g)
  - Benzoyl peroxide (0.27 g)
  - Polyvinylalcohol (0.7 g)
  - Water (34 mL)
- Procedure:
  - Prepare a solution of polyvinylalcohol in water and preheat it to 65-73°C with stirring.
  - Mix the styrene, **4-vinylbenzyl chloride**, divinylbenzene, and benzoyl peroxide.
  - Add the monomer mixture to the hot polyvinylalcohol solution.
  - Stir the resulting slurry under a nitrogen atmosphere at 65-73°C for 5 hours.
  - Heat the mixture to 100°C over 30 minutes and continue stirring for 1 hour.
  - Filter the mixture and wash the resulting beads with water and then methanol.
  - Dry the beads to yield the final copolymer resin.[7]

## Visualizations

## Chemical Structure and Reaction

Caption: Structure of **4-Vinylbenzyl Chloride** and its polymerization scheme.

## Safety and Handling Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for safely handling **4-Vinylbenzyl Chloride**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]
- 2. 4-Vinylbenzyl chloride - Wikipedia [en.wikipedia.org]
- 3. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry\_Chemicalbook [chemicalbook.com]
- 4. polymersource.ca [polymersource.ca]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3872067A - Process for preparing chloromethylated polystyrene-divinylbenzene copolymer - Google Patents [patents.google.com]
- 8. 4-Vinylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. ukm.my [ukm.my]
- 10. guidechem.com [guidechem.com]
- 11. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [4-Vinylbenzyl chloride CAS number and safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074298#4-vinylbenzyl-chloride-cas-number-and-safety-data-sheet>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)